molecular formula C14H12O6 B14738430 3-Carbomethoxy-6-carbethoxycoumarin CAS No. 6468-99-1

3-Carbomethoxy-6-carbethoxycoumarin

Cat. No.: B14738430
CAS No.: 6468-99-1
M. Wt: 276.24 g/mol
InChI Key: GJIFIQZUTJIYNL-UHFFFAOYSA-N
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Description

3-Carbomethoxy-6-carbethoxycoumarin is a coumarin derivative intended for research and development purposes. This product is supplied as For Research Use Only and is not intended for diagnostic or therapeutic procedures. Coumarin derivatives are a significant area of investigation in medicinal chemistry due to their diverse biological activities. Specifically, 3-carboxy-coumarin scaffolds have been identified as promising structures in oncology research, showing potential as inhibitors of histone deacetylase 6 (HDAC6), a target for breast cancer treatment . Other research avenues for coumarin compounds include their role as carbonic anhydrase inhibitors, particularly targeting cancer-associated isoforms hCA IX and XII . The structural features of this compound suggest it may serve as a key intermediate for the synthesis of more complex molecules or for structure-activity relationship studies. Researchers are advised to consult the current scientific literature for the most recent findings on applications and handling protocols.

Properties

CAS No.

6468-99-1

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

6-O-ethyl 3-O-methyl 2-oxochromene-3,6-dicarboxylate

InChI

InChI=1S/C14H12O6/c1-3-19-12(15)8-4-5-11-9(6-8)7-10(13(16)18-2)14(17)20-11/h4-7H,3H2,1-2H3

InChI Key

GJIFIQZUTJIYNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbomethoxy-6-carbethoxycoumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine or pyridine . The reaction proceeds through the formation of a benzylidene intermediate, which undergoes cyclization to form the coumarin derivative.

Industrial Production Methods: In industrial settings, the synthesis can be optimized by using solvent-free conditions or green chemistry approaches. For example, grinding the reactants over basic alumina or using water extracts from plant materials as biocatalysts can enhance the yield and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Carbomethoxy-6-carbethoxycoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the coumarin ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids .

Mechanism of Action

The biological activity of 3-Carbomethoxy-6-carbethoxycoumarin is primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating mitochondrial pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

The following table compares 3-Carbomethoxy-6-carbethoxycoumarin with three structurally related coumarins, emphasizing substituents, molecular properties, and biological activities where available:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Pathway
This compound -COOCH₃ (3), -COOCH₂CH₃ (6) C₁₄H₁₂O₆ 276.24 Intermediate for bioactive synthesis Not explicitly described in evidence
3-Acetylcoumarin derivatives -COCH₃ (3) Varies (e.g., C₁₁H₈O₃ for base) ~188.18 Antibacterial, antifungal, antioxidant From 4-hydroxycoumarin via O-acylation
4-Hydroxy-6-Methylcoumarin -OH (4), -CH₃ (6) C₁₀H₈O₃ 176.17 Precursor for pharmaceuticals, dyes From p-cresol and malonyl chloride
6-Methoxy-7-Hydroxycoumarin -OCH₃ (6), -OH (7) C₁₀H₈O₄ 192.17 Traditional medicine applications Natural isolation or synthetic routes

Structural and Functional Insights:

3-Acetylcoumarin derivatives (e.g., oxadiazole hybrids) exhibit broad-spectrum antimicrobial activity, attributed to the acetyl group’s electron-withdrawing effects, which may stabilize interactions with microbial enzymes .

Biological Activity Gaps :

  • Unlike 3-Acetylcoumarin derivatives and 6-Methoxy-7-Hydroxycoumarin, which have documented antibacterial and traditional medicinal uses , this compound’s pharmacological profile remains underexplored in the provided sources.

Research Findings and Limitations

  • Antimicrobial Potential: 3-Acetylcoumarin derivatives demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, highlighting the role of substituents in bioactivity . By contrast, esterified derivatives like this compound may require functionalization (e.g., conjugation with heterocycles) to unlock similar potency.
  • Solubility and Stability : Hydroxylated coumarins (e.g., 4-Hydroxy-6-Methylcoumarin) exhibit higher aqueous solubility but lower metabolic stability compared to esterified analogs, underscoring trade-offs in drug design .

Q & A

Q. How can researchers ensure transparent reporting of spectroscopic data for this compound?

  • Answer : Follow STRIDE (Standards for Reporting Instrumental Data in Publications):
  • Report NMR chemical shifts (δ) with solvent peaks annotated.
  • Provide IR bands (cm⁻¹) with baseline correction details.
  • Include raw chromatograms (HPLC/GC-MS) in supplementary materials with integration thresholds .

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